"Tert-butyl 4-oxoimidazolidine-1-carboxylate" basic properties
"Tert-butyl 4-oxoimidazolidine-1-carboxylate" basic properties
An In-Depth Technical Guide to Tert-butyl 4-oxoimidazolidine-1-carboxylate
Introduction: The Strategic Value of a Protected Scaffold
In the landscape of modern synthetic and medicinal chemistry, progress is often dictated by the availability of versatile molecular building blocks. Tert-butyl 4-oxoimidazolidine-1-carboxylate is one such cornerstone molecule. At its heart lies the imidazolidinone ring, a heterocyclic scaffold prevalent in numerous biologically active compounds. The true synthetic utility of this specific reagent, however, is conferred by the tert-butyloxycarbonyl (Boc) group attached to the ring nitrogen. This acid-labile protecting group provides chemists with the strategic advantage of masking a reactive nitrogen center, allowing for selective functionalization at other positions of the molecule. This guide offers an in-depth exploration of its fundamental properties, synthesis, reactivity, and applications, providing researchers and drug development professionals with the technical insights required to effectively leverage this compound in their work.
Caption: Chemical structure of Tert-butyl 4-oxoimidazolidine-1-carboxylate.
Part 1: Core Physicochemical and Spectroscopic Profile
A comprehensive understanding of a molecule's physical and spectral characteristics is fundamental to its successful application in research and development.
Chemical Identifiers and Properties
The following table summarizes the key identifiers and physicochemical properties of Tert-butyl 4-oxoimidazolidine-1-carboxylate, providing a quick reference for laboratory use.
| Property | Value | Source(s) |
| CAS Number | 885954-76-7 | [1][2] |
| Molecular Formula | C₈H₁₄N₂O₃ | [1][2][3] |
| Molecular Weight | 186.21 g/mol | [1][2] |
| Appearance | White to off-white solid | [4] |
| Storage Temperature | Room temperature, sealed in dry conditions, or -20°C for long term | [2][4] |
| Purity (Typical) | ≥95% | [1] |
| Canonical SMILES | CC(C)(C)OC(=O)N1CC(=O)NC1 | [3] |
| InChIKey | VHHMYPLTJYOOMG-UHFFFAOYSA-N | [3] |
Spectroscopic Data Analysis
The structural features of Tert-butyl 4-oxoimidazolidine-1-carboxylate give rise to a distinct spectroscopic signature. Understanding these expected signals is crucial for reaction monitoring and quality control.
-
¹H NMR (Proton NMR): The spectrum is expected to show a prominent singlet around 1.5 ppm corresponding to the nine equivalent protons of the tert-butyl group. The two methylene groups on the imidazolidinone ring will appear as distinct signals, likely in the 3.5-4.5 ppm range, with their exact chemical shift and multiplicity depending on the solvent and coupling. The N-H proton will present as a broader singlet, the position of which is highly dependent on solvent and concentration.
-
¹³C NMR (Carbon NMR): Key signals include the quaternary carbon of the Boc group at ~80 ppm and the methyl carbons at ~28 ppm. The carbonyl carbons of the urethane and the amide within the ring will appear downfield, typically in the 155-175 ppm range. The two methylene carbons of the ring will be visible in the 40-60 ppm region.[5]
-
FT-IR (Infrared Spectroscopy): The IR spectrum provides clear evidence of the key functional groups. A strong absorption band is expected around 1700-1750 cm⁻¹ corresponding to the C=O stretching of the Boc-carbamate. A second strong carbonyl stretch from the ring amide (ketone) should appear around 1680-1700 cm⁻¹. A broad peak in the 3200-3400 cm⁻¹ region would indicate the N-H stretch.[5][6]
-
Mass Spectrometry (MS): High-resolution mass spectrometry would confirm the molecular formula. Common adducts observed in electrospray ionization (ESI) would include [M+H]⁺ at m/z 187.1077 and [M+Na]⁺ at m/z 209.0897.[3]
Part 2: Synthesis and Chemical Reactivity
The synthesis of the imidazolidinone core and the reactivity imparted by the Boc group are central to the molecule's utility.
Synthetic Pathways
The imidazolidin-4-one scaffold can be constructed through several synthetic strategies. The choice of method often depends on the desired substitution pattern and available starting materials. Common approaches include:
-
Condensation Reactions: A foundational method involves the condensation of an aldehyde with an N,N'-disubstituted ethylenediamine.[7]
-
Cycloaddition Reactions: Diastereo- and enantioselective (3+2) cycloaddition reactions between imines and suitable partners can yield highly functionalized imidazolidinones.[8]
-
Intramolecular C-H Amination: Advanced biocatalytic methods using engineered cytochrome P450 enzymes can achieve intramolecular C-H amination to form the imidazolidinone ring from 2-aminoacetamide precursors, offering a scalable and green route.[9]
Caption: Generalized workflow for the synthesis of the target molecule.
Exemplar Synthetic Protocol: Cyclization of a Protected Diamine Derivative
This protocol is a representative example based on established chemical principles for forming the imidazolidinone ring.
-
Step 1: Preparation of the Precursor. To a solution of N-Boc-glycine methyl ester in dichloromethane (DCM), add one equivalent of ethylenediamine. Stir the reaction at room temperature for 12 hours until the starting ester is consumed (monitored by TLC).
-
Step 2: Cyclization. Cool the reaction mixture to 0°C. Add 1.1 equivalents of a mild cyclizing agent, such as triphosgene, portion-wise while maintaining the temperature.
-
Step 3: Work-up and Purification. After the reaction is complete, quench with a saturated aqueous solution of sodium bicarbonate. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Step 4: Characterization. Purify the crude product via column chromatography on silica gel to yield the final product, Tert-butyl 4-oxoimidazolidine-1-carboxylate. Confirm the structure and purity using NMR and MS analysis as described in the previous section.
Core Reactivity: A Tale of Two Moieties
The molecule's reactivity is dominated by the interplay between the stable imidazolidinone ring and the labile Boc protecting group.
-
The Boc Protecting Group: The tert-butyloxycarbonyl group is the cornerstone of this reagent's utility. It is stable under a wide range of conditions, including basic and nucleophilic reactions, but is readily cleaved under acidic conditions (e.g., trifluoroacetic acid (TFA) in DCM).[10][11] This orthogonality allows for the selective deprotection of the N1-position to reveal a secondary amine, which can then participate in subsequent coupling reactions.
-
The Imidazolidinone Ring: The N-H proton at the N3 position is weakly acidic and can be deprotonated with a strong base, allowing for alkylation or acylation at this site. The carbonyl group at C4 can, in principle, undergo reactions typical of ketones, though it is less electrophilic than an open-chain ketone due to the adjacent amide nitrogen.
Caption: Logical relationship between the molecule's features and its applications.
Part 3: Applications in Research and Drug Development
The unique combination of a stable heterocyclic core and a strategically placed protecting group makes Tert-butyl 4-oxoimidazolidine-1-carboxylate a valuable tool in several research areas.
-
Scaffold for Library Synthesis: The ability to selectively deprotect the N1 position or functionalize the N3 position makes this molecule an ideal starting point for creating diverse libraries of compounds for high-throughput screening in drug discovery programs.
-
Intermediate for Active Pharmaceutical Ingredients (APIs): This compound serves as a crucial intermediate in the synthesis of complex pharmaceutical agents. For instance, a related derivative, (4S)-1-methyl-2-oxoimidazolidine-4-carboxylic acid t-butyl ester, is a key intermediate in the production of Imidapril, an angiotensin-converting enzyme (ACE) inhibitor.[12][13]
-
Building Block for Peptidomimetics: While not a natural amino acid, the imidazolidinone core can be incorporated into peptide chains to create peptidomimetics. This strategy is used to introduce conformational constraints, improve metabolic stability, or modulate the biological activity of a parent peptide. The Boc group is a standard protecting group in solid-phase peptide synthesis (SPPS), making this building block compatible with established protocols.[10][14][15]
Part 4: Safety, Handling, and Storage
Adherence to proper safety protocols is mandatory when working with any chemical reagent.
Hazard Identification and GHS Classification
Based on available safety data sheets, this compound is classified with the following hazards:
The signal word associated with these hazards is "Warning".[1]
Recommended Handling and Personal Protective Equipment (PPE)
-
Engineering Controls: Handle in a well-ventilated place, preferably within a chemical fume hood, to avoid inhalation of dust or aerosols.[17]
-
Eye/Face Protection: Wear tightly fitting safety goggles with side-shields conforming to EN166 (EU) or NIOSH (US) standards.[17][18]
-
Skin Protection: Wear impervious protective gloves (e.g., nitrile) and a lab coat. Inspect gloves prior to use.[17][18]
-
Respiratory Protection: If exposure limits are exceeded or irritation is experienced, use a full-face respirator with an appropriate cartridge.[18]
-
General Hygiene: Do not eat, drink, or smoke when using this product. Wash hands thoroughly after handling.[18]
Caption: Recommended workflow for safe handling and storage.
First Aid Measures
-
If Inhaled: Move the person to fresh air. If breathing is difficult, give oxygen. Get medical help if you feel unwell.[18]
-
In Case of Skin Contact: Take off contaminated clothing immediately. Wash off with soap and plenty of water. If skin irritation occurs, get medical help.[17][18]
-
In Case of Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical attention.[18]
-
If Swallowed: Rinse mouth. Do NOT induce vomiting. Call a doctor or Poison Control Center immediately.[19]
Conclusion
Tert-butyl 4-oxoimidazolidine-1-carboxylate is more than just a chemical reagent; it is a strategic tool for chemical innovation. Its value is derived from the elegant combination of a biologically relevant imidazolidinone core and the synthetically versatile Boc protecting group. This dual nature provides chemists with a reliable and adaptable platform for constructing complex molecular architectures, from novel compound libraries to targeted active pharmaceutical ingredients. A thorough understanding of its properties, reactivity, and handling requirements, as detailed in this guide, is the first step toward unlocking its full potential in the laboratory and beyond.
References
-
TERT-BUTYL(4S)-1-METHYL-2-OXOIMIDAZOLIDINE-4-CARBOXYLATE SDS. ECHEMI.
-
tert-Butyl (4S)-1-methyl-2-oxoimidazolidine-4-carboxylate | C9H16N2O3 | CID 13053976. PubChem.
-
tert-Butyl 4-oxoimidazolidine-1-carboxylate. Achmem.
-
tert-Butyl 4-oxoiMidazolidine-1-carboxylate CAS#: 885954-76-7. ChemicalBook.
-
tert-butyl 4-(1H-benzo[d]iMidazol-2-yl)piperidine-1-carboxylate. ChemicalBook.
-
Tert-butyl 4-oxoimidazolidine-1-carboxylate. PubChemLite.
-
Recent advances in the synthesis of highly substituted imidazolidines. National Institutes of Health (NIH).
-
JQ-5313 p.1 - Safety Data Sheet. Combi-Blocks.
-
JP2016108315A - IMPROVED METHOD FOR PRODUCING (4S)-1-METHYL-2-OXOIMIDAZOLIDINE-4-CARBOXYLIC ACID t-BUTYL ESTER AS INTERMEDIATE BODY IMPORTANT FOR IMIDAPRIL. Google Patents.
-
Synthesis of 4-imidazolidinones. Organic Chemistry Portal.
-
4-oxoimidazolidine-1-carboxylic acid, t-butyl ester - Optional[MS (GC)] - Spectrum. SpectraBase.
-
Supplementary data Electronic Supplementary Material (ESI) for RSC Advances. Royal Society of Chemistry.
-
Synthesis of Imidazolidin-4-ones via a Cytochrome P450-Catalyzed Intramolecular C-H Amination. ResearchGate.
-
Synthesis and Identification of Some New Imidazolidine-4-one, Oxazolidine-4-one, and Thiazolidine-4-one Derivatives from Phenidone. Advanced Journal of Chemistry, Section A.
-
Chem 117 Reference Spectra Spring 2011. University of California, Santa Cruz.
-
tert-Butyl 4-oxoimidazolidine-1-carboxylate - CAS:885954-76-7. Sunway Pharm Ltd.
-
(R)-tert-Butyl 1-methyl-2-oxoimidazolidine-4-carboxylate | C9H16N2O3 | CID 13053977. PubChem.
-
Automated solid-phase peptide synthesis to obtain therapeutic peptides. Beilstein Journals.
-
tert-Butyl (R)-3-(3-methyl-2-oxoimidazolidin-1-yl)piperidine-1-carboxylate. Benchchem.
-
Synthesis of Tert-butyl-4-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl)piperidine-1-carboxylate. ResearchGate.
-
t-Butyl Esters of Amino Acids and Peptides and their Use in Peptide Synthesis. Semantic Scholar.
-
tert-butyl 4-(1H-benzo[d]iMidazol-2-yl)piperidine-1-carboxylate synthesis. ChemicalBook.
-
IMIDAZOLIDIN-4-ONES: THEIR SYNTHESES AND APPLICATIONS. Semantic Scholar.
-
(S)-1-Methyl-2-oxoimidazolidine-4-carboxylic Acid. MDPI.
-
tert-Butyl 4-(1H-benzimidazol-2-yl)piperidine-1-carboxylate | C17H23N3O2 | CID 54672426. PubChem.
-
Synthesis of tert-butyl 4-((2-methoxy-4-(methoxycarbonyl) phenoxy) methyl) piperidine-1-carboxylate. Atlantis Press.
-
tert-Butyl 4-oxopiperidine-1-carboxylate. CAS Common Chemistry.
-
Introduction to Peptide Synthesis. National Institutes of Health (NIH).
-
tert -Butylethylcarbodiimide as an Efficient Substitute for Diisopropylcarbodiimide in Solid-Phase Peptide Synthesis: Understanding the Side Reaction of Carbodiimides with OxymaPure. ResearchGate.
-
Discovery of Bispecific Antagonists of Retinol Binding Protein 4 That Stabilize Transthyretin Tetramers: Scaffolding Hopping, Optimization, and Preclinical Pharmacological Evaluation as a Potential Therapy for Two Common Age-Related Comorbidities. PubMed Central.
-
Peptide Synthesis Using Unprotected Amino Acids. ChemRxiv.
Sources
- 1. achmem.com [achmem.com]
- 2. tert-Butyl 4-oxoimidazolidine-1-carboxylate - CAS:885954-76-7 - Sunway Pharm Ltd [3wpharm.com]
- 3. PubChemLite - Tert-butyl 4-oxoimidazolidine-1-carboxylate (C8H14N2O3) [pubchemlite.lcsb.uni.lu]
- 4. tert-Butyl 4-oxoiMidazolidine-1-carboxylate CAS#: 885954-76-7 [m.chemicalbook.com]
- 5. ajchem-a.com [ajchem-a.com]
- 6. rsc.org [rsc.org]
- 7. Recent advances in the synthesis of highly substituted imidazolidines - PMC [pmc.ncbi.nlm.nih.gov]
- 8. 4-Imidazolidinone synthesis [organic-chemistry.org]
- 9. researchgate.net [researchgate.net]
- 10. BJOC - Automated solid-phase peptide synthesis to obtain therapeutic peptides [beilstein-journals.org]
- 11. Introduction to Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. JP2016108315A - IMPROVED METHOD FOR PRODUCING (4S)-1-METHYL-2-OXOIMIDAZOLIDINE-4-CARBOXYLIC ACID t-BUTYL ESTER AS INTERMEDIATE BODY IMPORTANT FOR IMIDAPRIL - Google Patents [patents.google.com]
- 13. mdpi.com [mdpi.com]
- 14. semanticscholar.org [semanticscholar.org]
- 15. chemrxiv.org [chemrxiv.org]
- 16. tert-Butyl (4S)-1-methyl-2-oxoimidazolidine-4-carboxylate | C9H16N2O3 | CID 13053976 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 17. chemicalbook.com [chemicalbook.com]
- 18. echemi.com [echemi.com]
- 19. combi-blocks.com [combi-blocks.com]
